

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Oxydibenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Formylphenoxy)benzaldehyde

Cat. No.: B1280466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

4,4'-Oxydibenzaldehyde, also known by synonyms such as 4,4'-diformyldiphenyl ether and bis(4-formylphenyl) ether, is an aromatic organic compound.^[1] Its structure features two benzaldehyde units linked by an ether group at the para positions. This arrangement imparts a specific geometry and reactivity to the molecule, making it a valuable building block in organic synthesis, particularly for polymers and macrocycles.

The fundamental identifiers and core physicochemical properties of 4,4'-oxydibenzaldehyde are summarized in the table below for quick reference.

Table 1: Core Physicochemical and Identification Data for 4,4'-Oxydibenzaldehyde

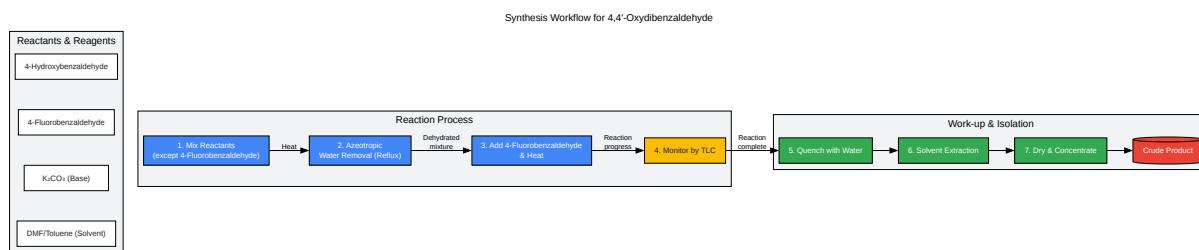
Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₀ O ₃	[2]
Molecular Weight	226.23 g/mol	
CAS Number	2215-76-1	[1]
Appearance	Solid	[2]
Melting Point	63-67 °C	
InChI	1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H	[2]
InChIKey	GXZZHLULZRMUQC-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=CC=C1C=O)OC2=C C=C(C=C2)C=O	

Synthesis and Purification

The synthesis of 4,4'-oxydibenzaldehyde is commonly achieved through nucleophilic aromatic substitution, specifically via Williamson ether synthesis or a related pathway. A prevalent method involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde.[\[3\]](#)

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 4,4'-oxydibenzaldehyde based on the etherification of 4-hydroxybenzaldehyde.[\[3\]](#)


Materials:

- 4-hydroxybenzaldehyde
- 4-fluorobenzaldehyde
- Potassium carbonate (K₂CO₃), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Polymerization inhibitor (e.g., phenothiazine)
- Antioxidant (e.g., BHT)

Procedure:

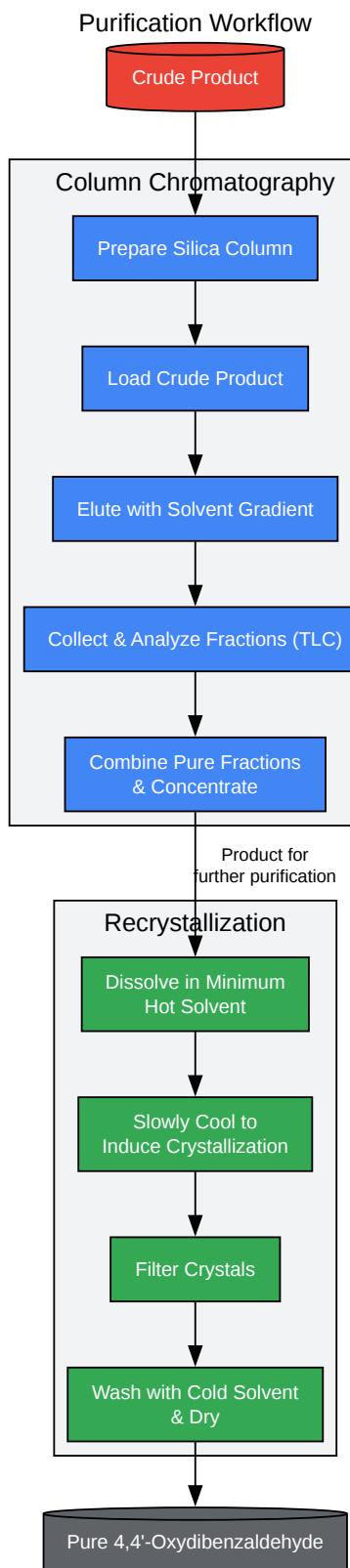
- To a reaction vessel equipped with a reflux condenser and stirrer, add 4-hydroxybenzaldehyde, potassium carbonate, a polymerization inhibitor, an antioxidant, DMF, and toluene.[3]
- Heat the mixture to reflux (approximately 120 °C) and stir for several hours to remove water azeotropically.[3]
- After dehydration, add 4-fluorobenzaldehyde to the reaction mixture.[3]
- Continue stirring at an elevated temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
- Upon completion, cool the reaction mixture and quench with water.[4]
- Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).[4]
- Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[5]

[Click to download full resolution via product page](#)

Synthesis of 4,4'-Oxydibenzaldehyde.

Experimental Protocol: Purification

Crude 4,4'-oxydibenzaldehyde can be purified using standard laboratory techniques such as column chromatography and recrystallization to achieve high purity.[4][6]


Protocol 1: Purification by Column Chromatography

- Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[7]
- Column Packing: Pack a chromatography column with the silica gel slurry.[7]
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.[7]

- Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate, 10:1 v/v) and gradually increase the polarity.[\[7\]](#) Collect fractions sequentially.
- Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[\[7\]](#)
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.[\[7\]](#)

Protocol 2: Purification by Recrystallization

- Dissolution: Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene/hexane).[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.[\[8\]](#)
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[\[8\]](#)[\[10\]](#)
- Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove residual impurities.[\[8\]](#)
- Drying: Dry the purified crystals under vacuum.

[Click to download full resolution via product page](#)

Purification of 4,4'-Oxydibenzaldehyde.

Structural and Spectroscopic Data

Crystal Structure

Single-crystal X-ray diffraction studies reveal that in the solid state, the two aromatic rings of 4,4'-oxydibenzaldehyde are not coplanar.[4][11] They are oriented approximately perpendicular to each other, with a reported dihedral angle of 83.79° between the benzene rings in a closely related derivative.[4] This non-planar conformation is a key structural feature. In some structures, one of the aldehyde groups has been observed to be disordered over two sites.[11]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of 4,4'-oxydibenzaldehyde.

Table 2: Key Spectroscopic Data for 4,4'-Oxydibenzaldehyde and Related Structures

Technique	Feature	Expected Chemical Shift / Wavenumber	Reference(s)
¹ H NMR	Aldehyde proton (-CHO)	Singlet, $\sim\delta$ 9.9 ppm	[12]
Aromatic protons (Ar-H)	Multiplet, $\sim\delta$ 6.9-7.9 ppm	[12]	
¹³ C NMR	Aldehyde carbon (C=O)	$\sim\delta$ 190-193 ppm	[13][14]
Aromatic carbons (Ar-C)	$\sim\delta$ 115-165 ppm	[13][14]	
FTIR	Aldehyde C=O stretch	Strong, \sim 1680-1700 cm^{-1}	[15]
C-O-C ether stretch	Strong, \sim 1230-1250 cm^{-1}	[16]	
Aromatic C=C stretch	\sim 1500-1600 cm^{-1}	[17]	

Note: Specific shifts and wavenumbers can vary based on the solvent and instrument used. The data provided are typical values for similar benzaldehyde structures.

Solubility Profile

While specific quantitative solubility data for 4,4'-oxydibenzaldehyde is not widely published, its solubility can be inferred from its structure and data from analogous compounds like 4-hydroxybenzaldehyde. It is expected to be poorly soluble in water but soluble in common organic solvents.

Table 3: Predicted Solubility of 4,4'-Oxydibenzaldehyde

Solvent	Predicted Solubility	Rationale / Supporting Data
Water	Sparingly soluble / Insoluble	The molecule is largely non-polar. The precursor 4-hydroxybenzaldehyde is only slightly soluble in water.[18]
Alcohols (Ethanol, Methanol)	Soluble	4-hydroxybenzaldehyde is freely soluble in ethanol.[18]
Ethers (Diethyl ether)	Soluble	General solubility of aromatic aldehydes in ethers.
Ketones (Acetone)	Soluble	4-hydroxybenzaldehyde is soluble in acetone.[18]
Chlorinated Solvents (DCM)	Soluble	Commonly used as an extraction solvent for this class of compounds.[4]
Aprotic Polar Solvents (DMF)	Soluble	Often used as a solvent for its synthesis.[3]
Hydrocarbons (Hexane, Toluene)	Slightly to Moderately Soluble	Used as eluents in chromatography, indicating some solubility.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Formylphenoxy)benzaldehyde | C14H10O3 | CID 11368119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Oxydibenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. CN109651120A - A kind of preparation method of 4- (4- formylphenoxy) benzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. sciencealert.com [sciencealert.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Oxydibenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280466#physicochemical-properties-of-4-4-oxydibenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com